![molecular formula C14H12F2O B12310067 2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol](/img/structure/B12310067.png)
2-([11'-Biphenyl]-4-yl)-22-difluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol is an organic compound characterized by the presence of a biphenyl group and two fluorine atoms attached to an ethan-1-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a coupling reaction of two benzene rings. This can be achieved using a palladium-catalyzed Suzuki coupling reaction, where phenylboronic acid reacts with a halobenzene in the presence of a palladium catalyst and a base.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be accomplished through a halogen exchange reaction. For example, a difluoroethane derivative can be reacted with the biphenyl intermediate under appropriate conditions to yield the desired product.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Introduction of various functional groups onto the biphenyl rings.
Aplicaciones Científicas De Investigación
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with aromatic residues in proteins, while the fluorine atoms may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to biphenyl, used in industrial applications but now restricted due to environmental concerns.
Fluorobiphenyls: Biphenyl derivatives with fluorine atoms, similar in structure to 2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol.
Uniqueness
2-([11’-Biphenyl]-4-yl)-22-difluoroethan-1-ol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C14H12F2O |
|---|---|
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H12F2O/c15-14(16,10-17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,17H,10H2 |
Clave InChI |
FOSZXTQIMQFXBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)
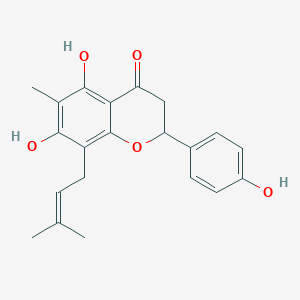
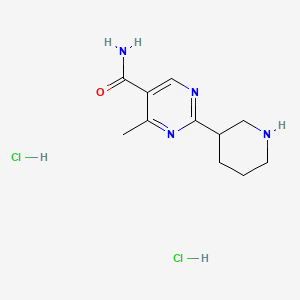


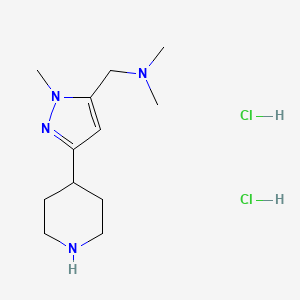
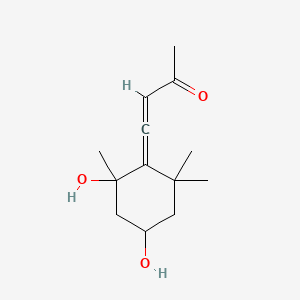
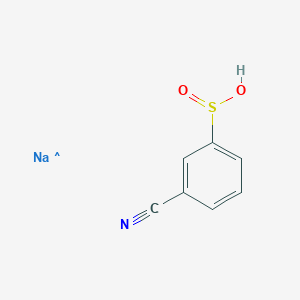
![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
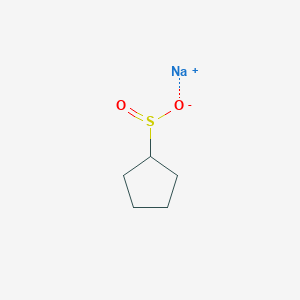
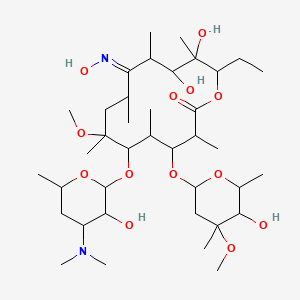
![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
![6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile](/img/structure/B12310072.png)
